2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS2/c1-5-8(6-2)9(15)12-10-13-14-11(17-10)16-7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDXESBVOVTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylbutanamide with 5-(isopropylthio)-1,3,4-thiadiazole under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives, including 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide, exhibit significant antimicrobial activity. The compound disrupts microbial cell membranes, leading to cell death. This mechanism makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Thiadiazole compounds are also known for their anti-inflammatory properties. Research has demonstrated that these compounds can modulate inflammatory pathways, potentially offering therapeutic options for inflammatory diseases .
Agricultural Applications
In agriculture, thiadiazole derivatives have been explored as fungicides and herbicides due to their ability to inhibit the growth of pathogenic fungi and weeds. The introduction of the isopropylthio group enhances the compound's efficacy by improving its lipophilicity and membrane permeability, allowing better penetration into plant tissues .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
2-ethyl-N-(prop-2-yn-1-yl)butanamide: This compound has a prop-2-yn-1-yl group instead of the isopropylthio group, leading to different chemical and biological properties.
2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide: This compound contains a methyl and a 3-methylphenyl group, which may result in distinct odor and applications in fragrances.
Biological Activity
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 245.36 g/mol. The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃OS₂ |
| Molecular Weight | 245.36 g/mol |
| CAS Number | 393564-95-9 |
| Purity | ≥98% |
The biological activity of thiadiazole derivatives like this compound primarily involves their interaction with enzymes and receptors. These compounds can act as enzyme inhibitors or modulators of signaling pathways, disrupting cellular processes in microorganisms and cancer cells. Research indicates that they may mimic natural substrates or co-factors within biological systems, leading to inhibition of metabolic pathways crucial for cell survival .
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis .
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial effects, thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic activities. Some studies report that these compounds can reduce inflammation and pain in animal models .
Anticancer Potential
The anticancer potential of thiadiazole derivatives has also been explored. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Reduction in inflammation in animal models |
| Analgesic | Pain relief observed in experimental settings |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Effects
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of thiadiazole derivatives were assessed using a carrageenan-induced paw edema model in rats. The results showed that treatment with the compound led to a significant decrease in paw swelling compared to the control group.
Q & A
Q. What are the optimal synthetic routes for 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor thiosemicarbazides or carboxamides. For example:
-
Route 1 : Cyclization in N,N-dimethylformamide (DMF) with iodine and triethylamine, which facilitates sulfur elimination and thiadiazole ring formation .
-
Route 2 : Reflux with phosphoryl chloride (POCl₃) in acetonitrile, followed by pH adjustment to precipitate the product .
-
Key Variables : Reaction time (1–3 minutes for Route 1 vs. 3 hours for Route 2), solvent polarity, and catalyst type (e.g., iodine vs. POCl₃) significantly affect yield and purity. For instance, DMF-based methods may reduce byproduct formation due to controlled cyclization .
- Data Table :
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | I₂, Et₃N | 74–88 | >95 | |
| Reflux + POCl₃ | Acetonitrile | POCl₃ | 68–85 | 90–97 |
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- δ 1.34 ppm (t, 3H) : Ethyl group protons adjacent to the amide .
- δ 2.83–2.76 ppm (m, 1H) : Isopropylthio group’s methine proton .
- δ 168.04 ppm : Carbonyl carbon of the butanamide moiety .
- IR : Stretching vibrations at ~1605 cm⁻¹ (C=O amide) and ~680 cm⁻¹ (C-S thiadiazole) confirm functional groups .
- Elemental Analysis : Match calculated vs. observed C/H/N/S ratios to validate purity (e.g., C: 61.98% observed vs. 62.06% calculated) .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of 1,3,4-thiadiazole derivatives like this compound in antimicrobial assays?
- Methodological Answer :
- Efflux Pump Inhibition : Test synergy with sub-inhibitory concentrations of antibiotics (e.g., erythromycin) to assess disruption of bacterial resistance mechanisms .
- Biofilm Disruption : Use crystal violet assays to quantify biofilm biomass reduction at varying compound concentrations (e.g., IC₅₀ values reported for analogs: 8–32 µg/mL) .
- Molecular Docking : Model interactions with target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) using software like AutoDock Vina, focusing on thiadiazole’s sulfur atoms for binding affinity .
Q. How can researchers address discrepancies in bioactivity data across studies involving structurally similar thiadiazole derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., isopropylthio vs. benzylthio groups) on potency. For example:
-
Antimicrobial Activity : Derivatives with hydrophobic substituents (e.g., isopropylthio) show enhanced Gram-positive activity due to membrane penetration .
-
Standardized Assays : Control variables like inoculum size (e.g., 1.5 × 10⁸ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize inter-study variability .
-
Meta-Analysis : Pool data from multiple studies (e.g., MIC values for S. aureus) to identify outliers and validate trends .
- Data Table :
| Substituent | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|
| Isopropylthio (Target) | 8–16 | |
| Benzylthio | 32–64 | |
| Ethylthio | 16–32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
